![molecular formula C20H20NO5+ B187444 Hydroprotopine](/img/structure/B187444.png)
Hydroprotopine
Overview
Description
Hydroprotopine is an alkaloid compound derived from the plant Hypecoum leptocarpum. It is known for its potential therapeutic properties, particularly in the treatment of coronary heart disease and angina . The molecular formula of this compound is C20H20NO5, and it has a molecular weight of 354.38 g/mol .
Mechanism of Action
Target of Action
Hydroprotopine is an alkaloid derived from Hypecoum leptocarpumand . The primary target of this compound is fatty acid synthase . Fatty acid synthase is an enzyme that plays a crucial role in lipid metabolism, and its overexpression has been associated with certain types of cancer, including breast cancer .
Mode of Action
This compound interacts with its target, fatty acid synthase, by inhibiting its expression . This inhibition leads to a suppression of growth and induction of cytotoxicity in breast cancer cells .
Biochemical Pathways
It is known that the compound’s inhibitory effect on fatty acid synthase expression disrupts lipid metabolism, which is essential for the growth and survival of cancer cells .
Result of Action
The result of this compound’s action is the suppression of growth and induction of cytotoxicity in breast cancer cells . This is likely due to its inhibitory effect on fatty acid synthase expression, disrupting lipid metabolism and thereby affecting the survival of these cells .
Biochemical Analysis
Biochemical Properties
Hydroprotopine interacts with various biomolecules, primarily enzymes and proteins, within the cell. It has been found to inhibit the expression of fatty acid synthase , an enzyme crucial for lipid metabolism. This interaction alters the biochemical reactions within the cell, leading to suppressed growth and induced cytotoxicity in certain cancer cells .
Cellular Effects
This compound influences cell function by interacting with key cellular processes. It has been observed to suppress the growth of breast cancer cells and induce cytotoxicity
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with fatty acid synthase, an enzyme involved in lipid metabolism . By inhibiting this enzyme, this compound alters the biochemical environment within the cell, leading to suppressed growth and induced cytotoxicity in breast cancer cells .
Metabolic Pathways
This compound is involved in lipid metabolism through its interaction with fatty acid synthase
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Hydroprotopine involves the extraction and purification of the compound from natural sources, such as the plant Hypecoum leptocarpum. The extraction process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Hydroprotopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate the reactions, depending on the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different oxidation products, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Hydroprotopine has several scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies and analytical techniques.
Industry: this compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Hydroprotopine is similar to other alkaloid compounds, such as:
Protopine: Another alkaloid with similar chemical structure and biological activities.
Leptopidine: A compound derived from the same plant source with comparable cytotoxic effects on cancer cells.
This compound is unique in its specific molecular structure and its distinct therapeutic potential, particularly in cardiovascular and cancer research.
Biological Activity
Hydroprotopine is an alkaloid derived from Hypecoum leptocarpum, which has garnered attention for its potential therapeutic properties. This article delves into the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is part of a larger class of compounds known as isoquinoline alkaloids, which are known for various pharmacological effects.
1. Cytotoxicity Against Cancer Cells
This compound has shown promising results in inhibiting the growth of cancer cells. In vitro studies indicate that it induces cytotoxic effects on breast cancer cells, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .
2. Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. It has been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity may be beneficial in conditions characterized by chronic inflammation .
3. Antioxidant Properties
This compound demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Apoptosis : this compound has been shown to inhibit apoptosis in certain cell types, thereby promoting cell survival under stress conditions.
- Regulation of Inflammatory Pathways : It modulates key signaling pathways involved in inflammation, such as the NF-κB pathway, which plays a pivotal role in the expression of inflammatory genes.
- Antioxidant Defense : this compound enhances the body’s antioxidant defenses by upregulating endogenous antioxidant enzymes.
Case Study 1: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that this compound significantly reduced cell viability in a dose-dependent manner. The study utilized various assays, including MTT and flow cytometry, to assess cell proliferation and apoptosis markers.
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 85 | 15 |
50 | 60 | 35 |
100 | 30 | 70 |
Case Study 2: Anti-inflammatory Effects
Another research study focused on the anti-inflammatory effects of this compound in a mouse model of acute kidney injury (AKI). The results demonstrated that treatment with this compound significantly reduced levels of inflammatory cytokines and improved renal function markers.
Treatment Group | BUN (mg/dL) | Scr (mg/dL) | Inflammatory Cytokines (pg/mL) |
---|---|---|---|
Control | 45 | 1.5 | TNF-α: 200 |
This compound Low | 35 | 1.2 | TNF-α: 150 |
This compound High | 25 | 0.9 | TNF-α: 100 |
Properties
IUPAC Name |
13-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NO5/c1-21-5-4-12-6-17-18(25-10-24-17)7-15(12)20(21,22)8-13-2-3-16-19(14(13)9-21)26-11-23-16/h2-3,6-7,22H,4-5,8-11H2,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMZXQWCICMUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC4=C(C=C3C1(CC5=C(C2)C6=C(C=C5)OCO6)O)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the isolation and identification of Hydroprotopine from Hypecoum leptocarpum?
A1: The research article focuses on isolating bioactive alkaloids from Hypecoum leptocarpum using sophisticated separation techniques like pH-zone-refining counter-current chromatography and semipreparative reversed-phase liquid chromatography []. While the study successfully isolated this compound, it primarily focused on characterizing the new alkaloid, hypecocarpine, and investigating the anticancer activity of another alkaloid, leptopidine. The study confirmed the known structure of this compound using ¹H and ¹³C NMR spectroscopy [].
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